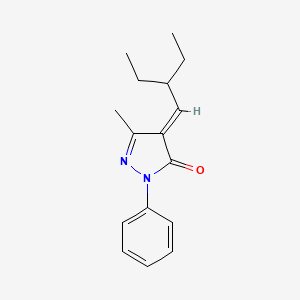
4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with an ethylbutylidene group and a phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-ethylbutyraldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone compounds.
Substitution: The phenyl ring and the ethylbutylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized pyrazolone derivatives.
Reduction: Reduced pyrazolone compounds.
Substitution: Substituted pyrazolone derivatives with various functional groups.
科学研究应用
4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating pain, inflammation, and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Cyclooxygenase (COX) Enzymes: This leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Modulating Reactive Oxygen Species (ROS) Levels: The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Interacting with Cellular Receptors: It may bind to specific receptors on cell surfaces, modulating signaling pathways involved in inflammation and pain.
相似化合物的比较
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, known for its analgesic and antipyretic properties.
4-(2-Methylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: A structurally similar compound with a methylbutylidene group instead of an ethylbutylidene group.
2-Aminothiazole-4-carboxylate Schiff Bases: Compounds with similar heterocyclic structures, known for their antimicrobial and anti-inflammatory activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylbutylidene group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
属性
分子式 |
C16H20N2O |
|---|---|
分子量 |
256.34 g/mol |
IUPAC 名称 |
(4E)-4-(2-ethylbutylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H20N2O/c1-4-13(5-2)11-15-12(3)17-18(16(15)19)14-9-7-6-8-10-14/h6-11,13H,4-5H2,1-3H3/b15-11+ |
InChI 键 |
SPDVGVREGKWISA-RVDMUPIBSA-N |
手性 SMILES |
CCC(CC)/C=C/1\C(=NN(C1=O)C2=CC=CC=C2)C |
规范 SMILES |
CCC(CC)C=C1C(=NN(C1=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





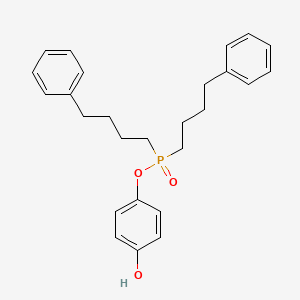
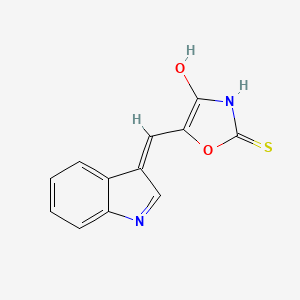
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B12915330.png)
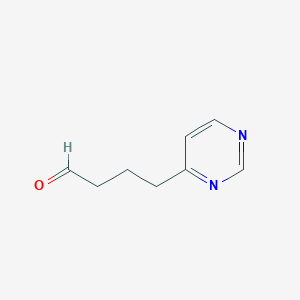

![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)
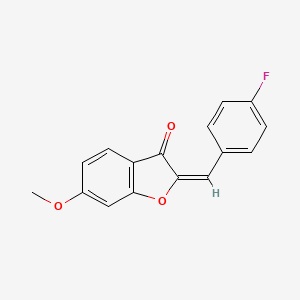
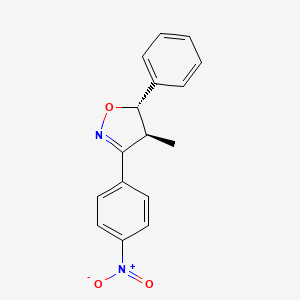
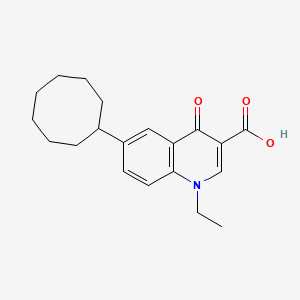
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)
![Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B12915370.png)
